N'-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide
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Overview
Description
N’-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are derived from hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-(morpholin-4-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 4-chlorobenzaldehyde and 2-(morpholin-4-yl)acetohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it is believed to exert its effects by:
Binding to DNA: Intercalating into DNA strands, disrupting replication and transcription processes.
Inhibiting Enzymes: Inhibiting key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
N’-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide can be compared with other hydrazone derivatives, such as:
- N’-[(E)-(4-methoxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide
- N’-[(E)-(4-ethylphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide
- N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide
These compounds share similar structural frameworks but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c14-12-3-1-11(2-4-12)9-15-16-13(18)10-17-5-7-19-8-6-17/h1-4,9H,5-8,10H2,(H,16,18)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXKRWWWJNEPCM-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC(=O)N/N=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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